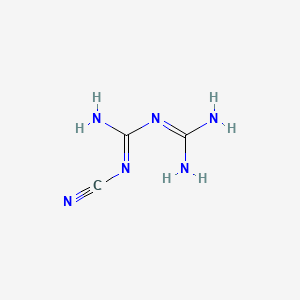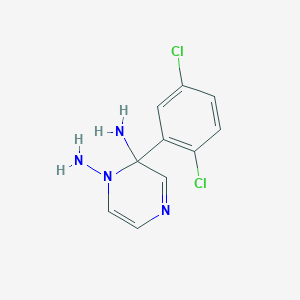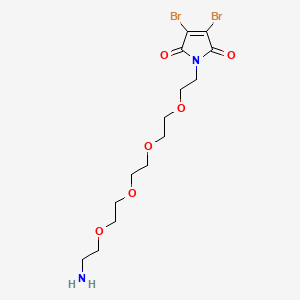
3,4-Dibromo-Mal-PEG4-Amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dibromo-Mal-PEG4-Amine: is a site-specific amine polyethylene glycol (PEG) linker containing a dibromomaleimide group. This compound is known for its reactivity with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) due to the presence of the amino group (NH2). The dibromomaleimide group allows for two points of substitution because of the two bromine atoms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-Mal-PEG4-Amine typically involves the reaction of a PEG linker with a dibromomaleimide group. The amino group (NH2) is introduced through a reaction with carboxylic acids, activated NHS esters, or carbonyl compounds. The dibromomaleimide group is incorporated to allow for two points of substitution .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-purity PEG materialsThe final product is purified to achieve a high level of purity (≥95%) and is available in various quantities .
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Dibromo-Mal-PEG4-Amine undergoes several types of chemical reactions, including:
Substitution Reactions: The dibromomaleimide group allows for substitution reactions where each bromine atom can be replaced by a thiol to form thioether bonds.
Amide Bond Formation: The amino group (NH2) can react with carboxylic acids in the presence of coupling agents like EDC and HATU to form stable amide bonds.
Common Reagents and Conditions:
Substitution Reactions: Thiol-containing compounds are commonly used as reagents.
Amide Bond Formation: Carboxylic acids, EDC, and HATU are used under mild conditions to form amide bonds.
Major Products:
Thioether Bonds: Formed from substitution reactions with thiols.
Amide Bonds: Formed from reactions with carboxylic acids.
Wissenschaftliche Forschungsanwendungen
3,4-Dibromo-Mal-PEG4-Amine has a wide range of applications in scientific research, including:
Chemistry:
- Used as a PEG linker in the synthesis of complex molecules.
- Facilitates the formation of stable bonds between different chemical entities .
Biology:
- Employed in the labeling of proteins and other biomolecules.
- Enhances the solubility of hydrophobic molecules in aqueous media .
Medicine:
- Utilized in the development of antibody-drug conjugates (ADCs).
- Plays a role in targeted drug delivery systems .
Industry:
- Used in the production of high-purity PEG materials.
- Serves as a key component in the synthesis of various industrial chemicals .
Wirkmechanismus
The mechanism of action of 3,4-Dibromo-Mal-PEG4-Amine involves its ability to form stable covalent bonds with target molecules. The dibromomaleimide group allows for two points of substitution, enabling the formation of thioether bonds with thiol-containing compounds. The amino group (NH2) can react with carboxylic acids to form stable amide bonds. These reactions facilitate the connection of biomolecules and enhance their solubility in aqueous media .
Vergleich Mit ähnlichen Verbindungen
3,4-Dibromo-Mal-PEG4-Acid: Contains a carboxylic acid group instead of an amine group.
3,4-Dibromo-Mal-PEG4-amide-DBCO: Contains a terminal DBCO group and is used for copper-free Click Chemistry reactions.
3,4-Dibromo-Mal-PEG4-Val-Cit-PAB-MMAE: Used in the creation of antibody-drug conjugates (ADCs) and contains a cathepsin-cleavable Val-Cit-PAB dipeptide.
Uniqueness: 3,4-Dibromo-Mal-PEG4-Amine is unique due to its dibromomaleimide group, which allows for two points of substitution, and its amino group, which can react with various carboxylic acids and carbonyl compounds. This versatility makes it a valuable compound in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C14H22Br2N2O6 |
|---|---|
Molekulargewicht |
474.14 g/mol |
IUPAC-Name |
1-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3,4-dibromopyrrole-2,5-dione |
InChI |
InChI=1S/C14H22Br2N2O6/c15-11-12(16)14(20)18(13(11)19)2-4-22-6-8-24-10-9-23-7-5-21-3-1-17/h1-10,17H2 |
InChI-Schlüssel |
JVMYDKGZGDOGJX-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCOCCOCCOCCN1C(=O)C(=C(C1=O)Br)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


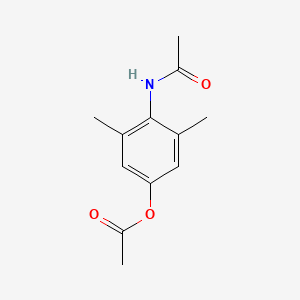


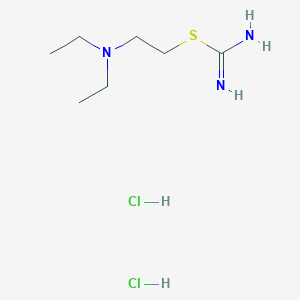
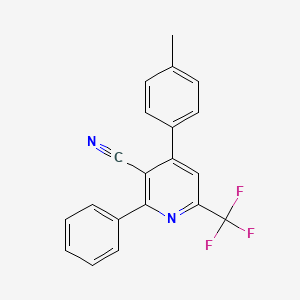
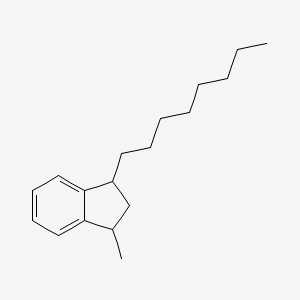

![{1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B13729912.png)
![[(4R,6R,7S,8R)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl N-methylcarbamate](/img/structure/B13729918.png)
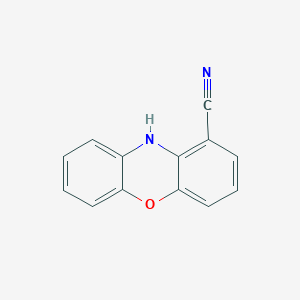
![3-[[2-[(4-Azidobenzoyl)amino]ethyl]dithio]propanoicacid](/img/structure/B13729927.png)
![[(4aS,8aS)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl] 3,4,5-trimethoxybenzoate](/img/structure/B13729937.png)
